

Technical Characterization Guide: Ethyl 3-hydroxy-4-nitrobenzoate

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Compound of Interest

Compound Name: Ethyl 3-hydroxy-4-nitrobenzoate

CAS No.: 717-01-1

Cat. No.: B153321

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The Preferred Scaffold for Benzoxazine Synthesis Executive Analysis: Why This Ester?

Ethyl 3-hydroxy-4-nitrobenzoate is not merely a protected form of a carboxylic acid; it is a strategic intermediate designed for the synthesis of 1,4-benzoxazin-3-ones and bioactive heterocyclic scaffolds.

While the Methyl ester (CAS 713-52-0) is cheaper, and the Free Acid (CAS 619-14-7) is the raw material, the Ethyl ester offers a critical balance of lipophilicity (LogP) and solubility that optimizes downstream processing—specifically in reductive cyclization reactions where ethanolic solvents are standard.

Comparative Physicochemical Profile

The following table contrasts the Ethyl ester with its primary alternatives to justify its selection in process chemistry.

Feature	Ethyl 3-hydroxy-4-nitrobenzoate	Methyl 3-hydroxy-4-nitrobenzoate	3-Hydroxy-4-nitrobenzoic Acid
CAS	717-01-1	713-52-0	619-14-7
MW	211.17 g/mol	197.14 g/mol	183.12 g/mol
Melting Point	84–90 °C	94–96 °C	229–231 °C
LogP (Calc)	~2.3	~1.8	~1.3
Solubility (EtOH)	High	Moderate	Low (requires heat)
Reaction Role	Precursor	Precursor	Starting Material
Primary Utility	Benzoxazine synthesis	General synthesis	Raw material source

“

Process Insight: The lower melting point and higher ethanol solubility of the Ethyl ester compared to the Methyl ester allow for gentler reflux conditions and easier crystallization during the subsequent reduction step (Nitro

Amine).

Spectroscopic Atlas & Logic

Accurate characterization relies on distinguishing the 1,3,4-substitution pattern. The ortho-relationship between the hydroxyl and nitro groups creates a distinct intramolecular hydrogen bond, influencing both NMR and IR signals.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-

or CDCl₃

Key Diagnostic: The aromatic region displays an ABC system (or ABX depending on resolution) heavily influenced by the electron-withdrawing Nitro group at C4.

- 10.5–11.0 ppm (s, 1H, -OH):
 - Logic: Downfield shift due to intramolecular Hydrogen Bonding with the adjacent Nitro oxygen.
- 8.0–8.2 ppm (d, 1H, H-5):
 - Logic: The proton ortho to the Nitro group is the most deshielded.
- 7.6–7.8 ppm (s/d, 1H, H-2):
 - Logic: Ortho to the Ester, but shielded relative to H-5 by the adjacent electron-donating Hydroxyl group.
- 7.5–7.7 ppm (dd, 1H, H-6):
 - Logic: Para to the Hydroxyl group.
- 4.35 ppm (q, 2H, -CH
-):
 - Logic: Characteristic ethyl quartet.
- 1.35 ppm (t, 3H, -CH
):
 - Logic: Characteristic ethyl triplet.

B. Infrared Spectroscopy (FT-IR)

- 1727 cm
(Strong): Ester Carbonyl (C=O) stretch.
- 1523 cm

& 1350 cm

: Asymmetric and Symmetric NO

stretches.

- 3200–3400 cm

(Broad): Phenolic -OH stretch (often broadened by H-bonding).

Synthesis & Experimental Validation

The most robust route to high-purity **Ethyl 3-hydroxy-4-nitrobenzoate** is the Fisher Esterification of the commercially available acid. Direct nitration of ethyl 3-hydroxybenzoate is not recommended due to poor regioselectivity (formation of the 2-nitro and 6-nitro isomers).

Validated Protocol: Acid-Catalyzed Esterification

Objective: Synthesize 10g of **Ethyl 3-hydroxy-4-nitrobenzoate**.

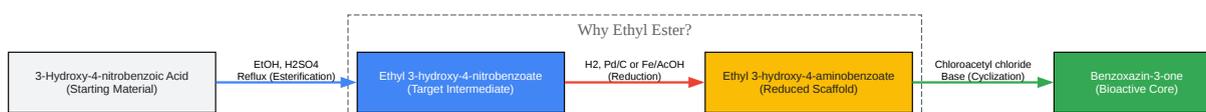
- Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
- Charge: Add 3-hydroxy-4-nitrobenzoic acid (10.0 g, 54.6 mmol) and Absolute Ethanol (100 mL).
- Catalyst: Add Conc. H₂SO₄ (1.0 mL) dropwise.
 - Causality: Sulfuric acid acts as a dehydrating agent to drive the equilibrium toward the ester.
- Reaction: Reflux at 80°C for 6–8 hours.
 - Monitoring: Check via TLC (Hexane:EtOAc 7:3). The acid spot (baseline) should disappear; the ester spot (

~0.5) will appear.

- Workup:
 - Cool the mixture to room temperature.
 - Concentrate under reduced pressure to remove excess ethanol (approx. 20 mL remaining).
 - Pour residue into Ice-Water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.
 - Neutralize residual acid with saturated NaHCO₃ (pH ~7–8).
- Purification:
 - Filter the solid and wash with cold water.
 - Recrystallization: Dissolve in minimum hot Ethanol, then cool slowly.
 - Yield: Expect 85–92% (Yellow crystals).

Visual Workflow: From Acid to Benzoxazine

The following diagram illustrates the strategic placement of this ester in the synthesis of Benzoxazine scaffolds.



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Figure 1: Synthetic pathway highlighting the Ethyl ester as the pivotal intermediate for reductive cyclization.

Performance Evaluation

Solubility & Reactivity vs. Alternatives

In comparative studies involving the reduction of the nitro group (using Fe/Acetic acid or H/Pd-C), the Ethyl ester demonstrates superior processing characteristics over the Methyl ester:

- **Solubility:** The Ethyl ester remains soluble in ethanolic reduction media at lower temperatures than the Methyl ester, preventing premature precipitation of the intermediate on the catalyst surface.
- **Hydrolysis Resistance:** During basic workups (e.g., carbonate neutralization), the ethyl ester is sterically slightly more resistant to saponification than the methyl ester, preserving yield.
- **Atom Economy:** While the Methyl ester has higher atom economy, the yield losses associated with its lower solubility in standard alcoholic solvents often negate this theoretical advantage.

References

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Sources

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- [2. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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